3-Hydroxy-1-[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl]-4,5-bis(hydroxymethyl)-2-methyl Pyridinium chloride HCl
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Overview
Description
3-Hydroxy-1-[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl]-4,5-bis(hydroxymethyl)-2-methyl Pyridinium chloride HCl is a complex organic compound with significant potential in various scientific fields. This compound features multiple hydroxyl groups and a pyridinium core, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl]-4,5-bis(hydroxymethyl)-2-methyl Pyridinium chloride HCl involves several steps:
Formation of the Pyridinium Core: The initial step involves the formation of the pyridinium core through a cyclization reaction.
Hydroxylation: Subsequent hydroxylation reactions introduce hydroxyl groups at specific positions on the pyridinium ring.
Methylation: Methyl groups are added to the pyridinium core to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl]-4,5-bis(hydroxymethyl)-2-methyl Pyridinium chloride HCl undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove hydroxyl groups or convert them to other functional groups.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new pyridinium derivatives.
Scientific Research Applications
3-Hydroxy-1-[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl]-4,5-bis(hydroxymethyl)-2-methyl Pyridinium chloride HCl has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5-methylisoxazole: Another hydroxylated pyridine derivative with similar reactivity.
5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one: Known for its use in pharmaceutical and cosmetic industries.
Uniqueness
3-Hydroxy-1-[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl]-4,5-bis(hydroxymethyl)-2-methyl Pyridinium chloride HCl stands out due to its unique combination of hydroxyl and methyl groups, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C16H22Cl2N2O5 |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
1-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-3-ol;chloride;hydrochloride |
InChI |
InChI=1S/C16H20N2O5.2ClH/c1-9-15(22)13(7-20)11(3-17-9)4-18-5-12(6-19)14(8-21)16(23)10(18)2;;/h3,5,19-21H,4,6-8H2,1-2H3,(H-,22,23);2*1H |
InChI Key |
BNCCUQPUXCFCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)C[N+]2=C(C(=C(C(=C2)CO)CO)O)C.Cl.[Cl-] |
Origin of Product |
United States |
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